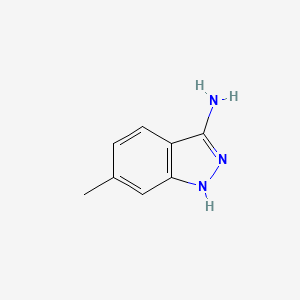

6-Methyl-1H-indazol-3-amine

Übersicht

Beschreibung

6-Methyl-1H-indazol-3-amine is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Indazole derivatives have been synthesized using various methods. For instance, a series of indazole derivatives were designed and synthesized by molecular hybridization strategy . Another study described a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation .Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-indazol-3-amine is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .Chemical Reactions Analysis

Indazole derivatives have been involved in various chemical reactions. For instance, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

A series of indazole derivatives were designed and synthesized, and their inhibitory activities against human cancer cell lines were evaluated . These compounds showed promising results, particularly against the K562 cell line .

Methods of Application or Experimental Procedures

The compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay . The cells were treated with the compounds for 48 hours in a range of concentrations (from 0.625 to 10 μM) and subjected to a proliferation assay using the MTT assay .

Results or Outcomes

Among the compounds, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) . Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Antihypertensive Activity

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Cardiology .

Summary of the Application

Indazole-containing heterocyclic compounds have been found to have antihypertensive properties . These compounds can help in the management of high blood pressure, a common condition that can lead to serious health complications if not treated effectively .

Methods of Application or Experimental Procedures

Antidepressant Activity

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Psychiatry .

Summary of the Application

Indazole-containing heterocyclic compounds have also been found to have antidepressant properties . These compounds can help manage depression, a common mental health disorder that can affect a person’s thoughts, feelings, and behavior .

Methods of Application or Experimental Procedures

Anti-inflammatory Activity

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Immunology .

Summary of the Application

Indazole-containing heterocyclic compounds have been found to have anti-inflammatory properties . These compounds can help manage inflammation, a common physiological response to injury or infection .

Methods of Application or Experimental Procedures

Antibacterial Activity

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Microbiology .

Summary of the Application

Indazole-containing heterocyclic compounds have been found to have antibacterial properties . These compounds can help manage bacterial infections, a common health issue that can lead to serious complications if not treated effectively .

Eigenschaften

IUPAC Name |

6-methyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDZUCCQXHQYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612631 | |

| Record name | 6-Methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-indazol-3-amine | |

CAS RN |

835616-39-2 | |

| Record name | 6-Methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

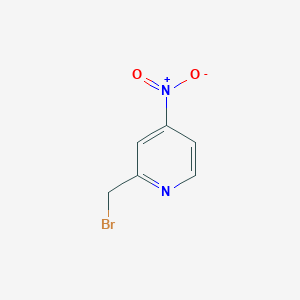

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

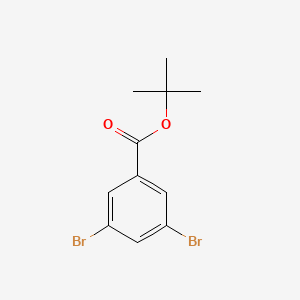

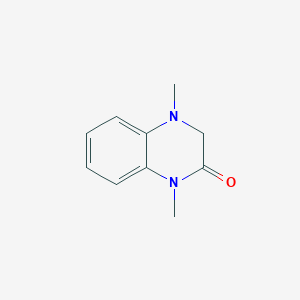

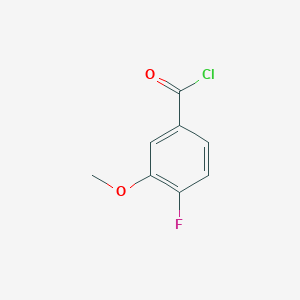

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B1612806.png)

![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)

![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)